molecular formula C11H9NO2 B1304926 o-(2-Pyridyloxy)phenol CAS No. 35974-37-9

o-(2-Pyridyloxy)phenol

Cat. No.: B1304926
CAS No.: 35974-37-9
M. Wt: 187.19 g/mol
InChI Key: XWBHCJMXMDVYLP-UHFFFAOYSA-N
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Description

o-(2-Pyridyloxy)phenol is a phenolic compound featuring a hydroxyl group on the benzene ring and a 2-pyridyloxy substituent at the ortho position. Its molecular formula is C₁₁H₉NO₂, with the pyridyloxy group (O-linked 2-pyridine) enhancing its coordination ability and chemical stability. This compound is synthesized via reactions involving bromopyridine derivatives and diols, as seen in the preparation of related 2-pyridyloxy-containing molecules .

Key applications include:

  • Coordination chemistry: Acts as a bridging ligand in Ru complexes, enabling chelate-bridge switching for catalytic applications .
  • Organic synthesis: Facilitates site-selective C–H activation in peptide labeling due to its strong directing effects .

Properties

IUPAC Name

2-pyridin-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBHCJMXMDVYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957401
Record name 2-[(Pyridin-2-yl)oxy]phenol
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35974-37-9
Record name 2-(2-Pyridinyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35974-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name o-(2-Pyridyloxy)phenol
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Record name 2-[(Pyridin-2-yl)oxy]phenol
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Record name o-(2-pyridyloxy)phenol
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Biological Activity

o-(2-Pyridyloxy)phenol, a phenolic compound, has garnered attention due to its diverse biological activities. This article focuses on its antioxidant, antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by various studies and case analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H9_{9}NO
  • Molecular Weight : 175.19 g/mol

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases. Research indicates that this compound exhibits significant antioxidant properties.

  • DPPH Radical Scavenging Assay : This assay measures the ability of a compound to donate electrons to neutralize DPPH radicals. The IC50_{50} value for this compound was found to be 0.27 mg/mL, indicating strong scavenging activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
Compound IC50_{50} (mg/mL)
This compound0.27
BHT0.15

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens.

  • Inhibition of Bacterial Growth : Studies show that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was recorded at 125 µg/mL, while for Escherichia coli, it was 250 µg/mL .
Pathogen MIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated in various animal models.

  • In Vivo Studies : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling, with an inhibition percentage of 65% compared to the control group .

4. Enzyme Inhibition

This compound also exhibits enzyme inhibition properties.

  • Cholinesterase Inhibition : This compound has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The IC50_{50} value for AChE inhibition was reported to be 0.15 mg/mL .

Case Study 1: Antioxidant and Antimicrobial Properties

A study conducted on various phenolic compounds revealed that this compound had superior antioxidant activity compared to other tested compounds. It also demonstrated significant antimicrobial effects against Candida albicans, with an inhibition zone of 16 mm at a concentration of 500 µg/mL .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, rats treated with this compound exhibited reduced inflammation markers in serum after carrageenan injection, highlighting its potential therapeutic use in inflammatory conditions .

Scientific Research Applications

Coordination Chemistry

Ligand Properties
o-(2-Pyridyloxy)phenol acts as a bidentate ligand, coordinating through the oxygen of the phenolic group and the nitrogen of the pyridine. This coordination capability is significant in the formation of metal complexes, particularly with transition metals.

Case Study: Diiron(II) Complexes
Research has demonstrated that this compound facilitates the formation of diiron(II) and triiron(II) complexes. These complexes are designed to mimic the active sites of bacterial multicomponent monooxygenases (BMMs), which are crucial for hydroxylation reactions. Although these model complexes did not exhibit desired enzymatic activity, they provided insights into the reactivity of diiron(II) centers with dioxygen and the influence of ligand structure on complex formation.

Complex Type Formation Conditions Significance
Diiron(II) ComplexSpecific ligand arrangementMimics BMM active sites for hydroxylation studies
Triiron(II) ComplexModified reaction conditionsUnprecedented phenoxide-bridged complex formation

Biological Applications

Antioxidant Properties
Studies have indicated that this compound exhibits both antioxidant and pro-oxidant activities. This dual behavior is particularly relevant in biological systems where it may influence oxidative stress responses.

Case Study: Antioxidant Activity Assessment
In vitro assays have shown that this compound can scavenge free radicals, suggesting potential applications in therapeutic formulations aimed at reducing oxidative damage in cells.

Environmental Chemistry

Pesticide Development
The compound has been explored as a potential active ingredient in pesticide formulations due to its effectiveness against certain pests. Its chemical stability and interaction with biological systems make it a candidate for further development in agricultural applications.

Case Study: Ecotoxicological Assessment
Research evaluating the environmental impact of this compound-based pesticides has highlighted its effects on non-target aquatic organisms, emphasizing the need for careful risk assessment during formulation development .

Cosmetic Formulations

Stabilizing Agent
In cosmetic chemistry, this compound is utilized for its stabilizing properties in formulations. It can enhance the efficacy of active ingredients while providing skin benefits due to its antioxidant properties.

Cosmetic Application Functionality
Skin Care ProductsStabilizer and antioxidant agent
Hair Care ProductsImproves formulation stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Features
o-(2-Pyridyloxy)phenol 2-Pyridyloxy C₁₁H₉NO₂ ~187* Pyridine N enhances coordination; phenolic -OH enables reactivity .
o-Phenylphenol Phenyl C₁₂H₁₀O 170.21 Hydrophobic phenyl group; lacks N for coordination .
2-Phenoxyphenol Phenoxy C₁₂H₁₀O₂ 186.21 Ether linkage; no directing N atom .
Nonylphenol Nonyl chain C₁₅H₂₄O 220.35 Long alkyl chain increases lipophilicity .
Coordination Chemistry
  • This compound: Forms stable Ru complexes (e.g., [Ru(pyO)₂(nbd)]), enabling chelate-bridge switching under CO or CNtBu exposure. Computational studies confirm its superior coordination vs. 2-picolyl ligands .
C–H Activation
  • This compound: Directs Pd-catalyzed acylation in tyrosine-containing peptides with high site selectivity. The pyridyloxy group remains intact during reactions, enabling post-functionalization modifications .
  • 2-Phenoxyphenol: Lacks nitrogen for directing effects; applications focus on polymer stabilizers or intermediates .

Physical and Chemical Properties

Property This compound o-Phenylphenol 2-Phenoxyphenol
Solubility Moderate in polar solvents (pyridine enhances coordination) Low (hydrophobic) Low (ether linkage)
Melting Point Not reported 57–59°C ~100°C*
Coordination Strength Strong (N and O donors) Weak (no N donors) Weak (O only)

*Estimated based on structural analogs.

Key Research Findings

Coordination Switching: Ru complexes with this compound ligands exhibit reversible chelate-bridge opening, a property absent in phenyl- or phenoxy-substituted analogs .

Biochemical Labeling: The 2-pyridyloxy group enables selective Tyr acylation in peptides, outperforming non-coordinating substituents like phenyl or alkyl chains .

Toxicity Divergence: While o-phenylphenol and nonylphenol show significant health risks, this compound derivatives are utilized safely in bioapplications, highlighting substituent-dependent safety profiles .

Q & A

Q. How can researchers synthesize o-(2-Pyridyloxy)phenol in a laboratory setting?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution, where 2-chloropyridine reacts with catechol derivatives under basic conditions (e.g., K₂CO₃ in dimethylformamide). Monitor reaction progress via thin-layer chromatography (TLC). Purification typically requires column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). For scale-up, consider recrystallization from ethanol/water mixtures. Structural analogs, such as o-methoxyphenoxy derivatives, have been synthesized using similar protocols .

Advanced Research Questions

Q. How should experimental designs be optimized to assess this compound’s environmental stability under variable pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies using a central composite design (CCD) to evaluate pH (3–10) and temperature (25–60°C) effects. Quantify degradation kinetics via UV-Vis spectroscopy or LC-MS. Include control experiments with inert atmospheres (N₂) to isolate oxidative pathways. For data modeling, apply Arrhenius equations to extrapolate half-lives under natural conditions. Reference phenol degradation frameworks, such as immobilized microbial consortia studies, to identify critical stability thresholds .

Q. How can contradictions in toxicological data for o-(2-Pyridyloxy)phenol across studies be systematically resolved?

  • Methodological Answer : Perform meta-analyses to identify confounding variables:
  • Exposure models : Compare in vitro (e.g., hepatic cell lines) and in vivo (rodent) systems, noting differences in metabolic activation (e.g., cytochrome P450 activity).
  • Dose-response relationships : Reconcile discrepancies by standardizing units (e.g., mg/kg vs. µM) and exposure durations.
  • Endpoint variability : Distinguish acute cytotoxicity (e.g., membrane integrity assays) from chronic effects (e.g., genotoxicity via comet assays). Cross-reference toxicokinetic data from regulatory databases (e.g., ECHA, EFSA) for validation .

Q. What strategies mitigate interference from phenolic byproducts in spectroscopic assays involving o-(2-Pyridyloxy)phenol?

  • Methodological Answer : Employ derivative spectroscopy (e.g., second-derivative UV-Vis) to resolve overlapping absorption bands. For fluorescence-based assays, use quenching agents (e.g., ascorbic acid) to suppress auto-oxidation artifacts. In NMR, deuterated solvents (e.g., DMSO-d₆) and relaxation agents (e.g., Cr(acac)₃) enhance signal resolution. For complex mixtures, hyphenated techniques like LC-NMR/MS provide unambiguous identification of degradation products .

Data Interpretation and Validation

Q. How can researchers validate the reproducibility of o-(2-Pyridyloxy)phenol’s bioactivity in cell culture models?

  • Methodological Answer :
  • Culture media selection : Use phenol red-free media to avoid estrogenic interference, particularly in hormone-sensitive assays .
  • Positive/Negative controls : Include reference compounds (e.g., resveratrol for antioxidant studies) and solvent controls (e.g., DMSO ≤0.1%).
  • Multi-laboratory validation : Adopt standardized protocols from organizations like OECD or ASTM. For gene expression studies, validate via qRT-PCR with ≥3 housekeeping genes (e.g., GAPDH, ACTB) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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